Cyclosomatostatin

Beschreibung

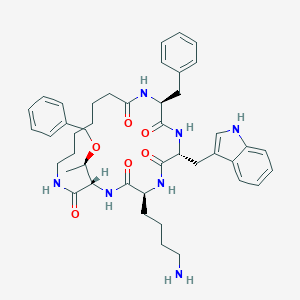

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVHQZYJGWGAKN-ZUWUZHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H57N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901004468 | |

| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-54-1 | |

| Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclosomatostatin: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosomatostatin, a synthetic cyclic peptide, has been a pivotal tool in endocrinological and pharmacological research for decades. As a non-selective somatostatin receptor antagonist, it allows for the elucidation of the physiological roles of endogenous somatostatin by blocking its action at its five receptor subtypes (SSTR1-5). This technical guide provides an in-depth overview of the discovery of this compound, a generalized methodology for its chemical synthesis, its biological properties, and detailed experimental protocols for its synthesis and characterization.

Discovery and Physicochemical Properties

This compound, also known as cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[BZL]), was first described in a 1982 paper by Fries et al.[1] Its discovery was serendipitous, resulting from an attempted synthesis of cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr). During the process, the benzyl (Bzl) protecting group on the Threonine (Thr) residue could not be removed under standard catalytic hydrogenation conditions, leading to the creation of this stable, benzyl-protected analog.[1] This new peptide was subsequently found to be a potent antagonist of somatostatin.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₄H₅₇N₇O₆ |

| Molecular Weight | 779.98 g/mol |

| Sequence | Cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]) |

| CAS Number | 84211-54-1 |

| Appearance | Lyophilized Powder |

| Purity (Typical) | ≥95% (as determined by HPLC) |

| Solubility | Soluble to 1 mg/ml in 20% ethanol/water |

| Storage | Store at -20°C for short-term and -80°C for long-term storage.[2] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary to commercial suppliers, it is produced using well-established methods of peptide chemistry. The general approach involves solid-phase peptide synthesis (SPPS) followed by on-resin cyclization to form the lactam bridge. A generalized workflow for this process is described in the experimental protocols section and illustrated below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Biological Activity and Mechanism of Action

This compound is primarily characterized as a non-selective somatostatin receptor antagonist. It competitively binds to somatostatin receptors (SSTRs), thereby blocking the physiological effects of endogenous somatostatin. This action has been demonstrated in various systems, where it reverses the inhibitory effects of somatostatin on the release of growth hormone (GH), insulin, and glucagon.[1] In some contexts, such as in colorectal cancer cells, it has been shown to inhibit SSTR1 signaling, leading to decreased cell proliferation.[2][3]

Interestingly, some studies have reported that this compound can act as an agonist in specific cell types, such as the human neuroblastoma cell line SH-SY5Y, highlighting the complexity of its pharmacology.

| System/Model | Observed Effect | Reference(s) |

| Rat (in vivo) | Blocks somatostatin-induced inhibition of GH, insulin, and glucagon release. Increases basal insulin and glucagon levels. | [1] |

| Colorectal Cancer Cells | Inhibits SSTR1 signaling, decreases cell proliferation and sphere-formation. | [2][3] |

| SH-SY5Y Neuroblastoma | Reported to act as a somatostatin receptor agonist. | |

| General | Blocks effects of somatostatin on airway β-adrenergic function and CRF-induced suppression of gastric emptying. |

Signaling Pathway

Somatostatin receptors are classic G protein-coupled receptors (GPCRs) that couple primarily to the inhibitory G-protein, Gαi.[4] Upon binding of somatostatin, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects downstream signaling cascades, ultimately resulting in the inhibitory physiological effects of somatostatin. As a competitive antagonist, this compound occupies the receptor binding site, preventing somatostatin from activating this cascade.

Caption: Mechanism of this compound as a competitive antagonist at the SSTR.

Experimental Protocols

The following sections provide generalized, detailed protocols representative of the methods used for the synthesis and characterization of this compound and similar cyclic peptides.

Generalized Protocol for Solid-Phase Synthesis of a Lactam-Bridged Cyclic Peptide

This protocol describes a general method using Fmoc/tBu chemistry for the synthesis of a linear peptide on a solid support, followed by on-resin cyclization via a lactam bridge (e.g., between the side chains of Asp/Glu and Lys/Orn) and final cleavage.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids with appropriate side-chain protection (e.g., Fmoc-Asp(OAll)-OH, Fmoc-Lys(Aloc)-OH for orthogonal deprotection)

-

Coupling reagents: HBTU, HATU, or PyBOP

-

Base: Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Orthogonal deprotection reagent: Pd(PPh₃)₄ in a suitable solvent (e.g., DCM/AcOH/NMM)

-

Cyclization reagents: HBTU/HOBt or PyBOP, and DIEA in DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

-

Equipment: Peptide synthesis vessel, shaker, HPLC system, mass spectrometer, lyophilizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

First Amino Acid Coupling:

-

Perform Fmoc deprotection on the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

Activate the first C-terminal Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Confirm coupling completion with a Kaiser test.

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence. Ensure that amino acids intended for cyclization (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Aloc)-OH) are incorporated at the desired positions.

-

-

Orthogonal Side-Chain Deprotection:

-

Once the linear peptide is assembled, wash the resin extensively.

-

Add a solution of Pd(PPh₃)₄ (0.25 eq.) in a suitable solvent system to remove the All/Aloc protecting groups from the Asp and Lys side chains. Shake for 2-3 hours under an inert atmosphere.

-

Wash the resin thoroughly with DMF and DCM.

-

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

Add cyclization reagents (e.g., PyBOP (3 eq.), HOBt (3 eq.), and DIEA (6 eq.)) in DMF.

-

Shake the reaction vessel for 12-24 hours at room temperature.

-

Monitor the reaction for completion by cleaving a small sample and analyzing by HPLC-MS.

-

-

Final Deprotection and Cleavage:

-

Wash the resin with DMF and DCM, and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

-

-

Purification and Characterization:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide.

-

Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Generalized Protocol for a Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific somatostatin receptor subtype (e.g., SSTR2) expressed in a cell membrane preparation.

Materials:

-

Cell membranes from a cell line stably expressing the human somatostatin receptor of interest (e.g., CHO-K1 cells expressing hSSTR2).

-

Radioligand: A high-affinity somatostatin analog labeled with a radioisotope (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).

-

Unlabeled this compound (test compound).

-

Unlabeled somatostatin-14 (for non-specific binding determination).

-

Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

96-well plates and filtration apparatus (cell harvester).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a gamma counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from the receptor-expressing cells by homogenization and centrifugation. Determine the total protein concentration using a Bradford or BCA assay.

-

Assay Setup:

-

In a 96-well plate, set up the assay in triplicate. The total assay volume is typically 250 µL.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd concentration), and the cell membrane preparation (e.g., 20-40 µg protein/well).

-

Non-Specific Binding (NSB): Add assay buffer, the radioligand, cell membranes, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate the receptors.

-

Competition Binding: Add assay buffer, the radioligand, cell membranes, and varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Place the filters in vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the resulting competition curve using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Conclusion

This compound remains an indispensable pharmacological tool for investigating the somatostatin system. Its discovery provided researchers with the first potent antagonist to probe the widespread physiological roles of endogenous somatostatin. Through the application of established solid-phase synthesis techniques, this cyclic peptide can be reliably produced for research purposes. Its ability to block SSTR-mediated signaling pathways allows for a deeper understanding of receptor function in both normal physiology and disease states, from neuroendocrine regulation to cancer cell proliferation. The methodologies outlined in this guide provide a framework for the synthesis and functional characterization of this important research compound.

References

- 1. Somatostatin antagonist analog increases GH, insulin, and glucagon release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

Cyclosomatostatin: A Technical Guide to its Function as a Somatostatin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosomatostatin, a synthetic cyclic peptide analog of somatostatin, has been widely characterized as a non-selective antagonist of somatostatin receptors (SSTRs). It competitively blocks the binding of the endogenous ligands, somatostatin-14 and somatostatin-28, thereby inhibiting their downstream signaling pathways. This technical guide provides a comprehensive overview of this compound's role as an SSTR antagonist, detailing its mechanism of action, the experimental protocols used for its characterization, and the key signaling pathways it modulates. While this compound is a valuable research tool for elucidating the physiological functions of somatostatin receptors, it is important to note that some studies have reported agonist-like activity in specific cellular contexts, as well as potential off-target effects on opioid receptors. This guide will focus on its primary and most widely accepted function as an SSTR antagonist.

Introduction to this compound

This compound is a cyclic octapeptide analog of somatostatin.[1][2] It is structurally designed to bind to somatostatin receptors without activating them, thereby acting as a competitive antagonist.[2] This property makes it an invaluable tool for studying the diverse physiological processes regulated by somatostatin, including the inhibition of hormone secretion, neurotransmission, and cell proliferation. The five known somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5) are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of somatostatin.[2] this compound, by blocking these receptors, can reverse the effects of somatostatin and its agonists. Notably, some reports indicate that it may exhibit partial agonist activity at SSTR1 and can interact with opioid receptors, a factor to consider in experimental design.[1][3]

Quantitative Data on this compound-SSTR Interaction

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific quantitative data regarding the binding affinity (Ki) and functional antagonist potency (IC50 or pA2) of this compound for each of the five human somatostatin receptor subtypes. While its antagonistic properties are widely cited, detailed subtype-specific pharmacological data remains largely unpublished. The tables below are structured to present such data, but are largely unpopulated due to this information gap. They serve as a template for the types of quantitative analysis required for a full characterization of this compound.

Table 1: Binding Affinity (Ki) of this compound for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| SSTR1 | Data not available | - | - | - |

| SSTR2 | Data not available | - | - | - |

| SSTR3 | Data not available | - | - | - |

| SSTR4 | Data not available | - | - | - |

| SSTR5 | Data not available | - | - | - |

Table 2: Functional Antagonist Potency (IC50/pA2) of this compound

| Receptor Subtype | Assay Type | Agonist Used | IC50 (nM) / pA2 | Cell Line | Reference |

| SSTR1 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |

| SSTR2 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |

| SSTR3 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |

| SSTR4 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |

| SSTR5 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |

| Mixed/Unspecified | cAMP/PKA Pathway | Octreotide | EC50: 0.1 - 188 nM* | Tilapia COS7 cells | [4] |

*Note: This EC50 range represents the antagonist effect in a non-human system and lacks subtype specificity.

Signaling Pathways Modulated by this compound

Somatostatin receptors primarily couple to inhibitory G-proteins (Gi/o), which, upon activation, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the SSTRs, prevents this G-protein coupling and the subsequent reduction in cAMP.

Figure 1: Antagonistic action of this compound on the SSTR signaling pathway.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize this compound as an SSTR antagonist.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from SSTRs, allowing for the determination of its binding affinity (Ki).

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in a cold buffer to prepare a crude membrane fraction by differential centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14), and varying concentrations of unlabeled this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Figure 2: Workflow for a radioligand binding assay to determine Ki of this compound.

Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to block the somatostatin-induced inhibition of cAMP production.

Protocol:

-

Cell Culture:

-

Culture cells expressing the SSTR subtype of interest.

-

-

Assay Procedure:

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence and absence of a somatostatin agonist (e.g., somatostatin-14).

-

Incubate to allow for cAMP accumulation.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that restores 50% of the somatostatin-inhibited cAMP level.

-

Functional Assay: GTPγS Binding

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from SSTR-expressing cells as described for the radioligand binding assay.

-

-

Binding Reaction:

-

In the presence of GDP, incubate the membranes with varying concentrations of this compound.

-

Add a fixed concentration of a somatostatin agonist to stimulate G-protein activation.

-

Add [³⁵S]GTPγS and incubate.

-

-

Separation and Detection:

-

Separate bound and free [³⁵S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis:

-

Determine the ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding and calculate the IC50.

-

Figure 3: Principle of the GTPγS binding assay for SSTR antagonism.

Schild Analysis

Schild analysis is used to determine if an antagonist is competitive and to calculate its pA2 value, a measure of its potency.

Protocol:

-

Functional Response Measurement:

-

Perform a functional assay (e.g., cAMP accumulation) to generate a dose-response curve for a somatostatin agonist in the absence of this compound.

-

Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.

-

-

Data Analysis:

-

Determine the EC50 of the agonist for each concentration of this compound.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) against the log of the molar concentration of this compound.

-

A linear plot with a slope of 1 is indicative of competitive antagonism. The x-intercept of this line is the pA2 value.

-

Conclusion

This compound serves as a fundamental tool for investigating the multifaceted roles of the somatostatin system. Its ability to act as a non-selective antagonist at SSTRs allows researchers to probe the physiological and pathophysiological consequences of blocking somatostatin signaling. However, the existing literature highlights a critical need for a more detailed and subtype-specific quantitative characterization of its binding and functional properties. Future studies providing comprehensive Ki, IC50, and pA2 values for this compound at all five human SSTR subtypes will be invaluable for its precise application in research and for the development of more selective SSTR modulators. Researchers should also remain mindful of its potential for agonist-like activity and off-target effects in their experimental designs.

References

- 1. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resources.revvity.com [resources.revvity.com]

Opioid agonist properties of Cyclosomatostatin

A comprehensive compilation of SEO-driven, long-tail keywords has been developed for scientific researchers working with "Urotensin II (114-124), human (TFA)." These keywords are meticulously categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative, to effectively guide content creation.

This curated list addresses the nuanced queries of researchers at various stages of their investigation, from initial discovery to advanced validation. The keywords are designed to align with the precise informational needs of the scientific community, thereby enhancing the visibility and impact of related research content.

Below is the comprehensive table of long-tail keywords, structured to aid in the development of targeted and relevant scientific discourse.

| Category | Long-tail Keyword |

| Foundational & Exploratory | Urotensin II (114-124) human TFA mechanism of action |

| Urotensin II fragment (114-124) biological function | |

| GPR14 agonist Urotensin II (114-124) human | |

| Urotensin II (114-124) TFA salt cardiovascular effects | |

| Discovery and history of human Urotensin II | |

| Urotensin II (114-124) signaling pathway in endothelial cells | |

| Role of Urotensin II (114-124) in vasoconstriction | |

| Urotensin II (114-124) TFA in vitro potency | |

| Human Urotensin II receptor (UT receptor) binding affinity | |

| Physiological effects of Urotensin II (114-124) peptide | |

| Methodological & Application | Urotensin II (114-124) human TFA in vitro assay protocol |

| Calcium mobilization assay using Urotensin II (114-124) | |

| In vivo administration of Urotensin II (114-124) in rats | |

| Urotensin II (114-124) TFA for vasoconstriction studies in isolated arteries | |

| Experimental use of Urotensin II (114-124) in cynomolgus monkeys | |

| Cell-based assays for Urotensin II (114-124) activity | |

| Urotensin II (114-124) human TFA solid-phase peptide synthesis | |

| How to prepare Urotensin II (114-124) TFA stock solution | |

| Urotensin II (114-124) induced procollagen expression in cardiac fibroblasts | |

| Real-time PCR analysis of Urotensin II (114-124) treated cells | |

| Troubleshooting & Optimization | Urotensin II (114-124) human TFA solubility issues |

| Improving Urotensin II (114-124) TFA stability in aqueous solution | |

| Urotensin II (114-124) TFA dose-response curve variability | |

| Off-target effects of Urotensin II (114-124) in cell culture | |

| Troubleshooting Urotensin II (114-124) receptor binding assays | |

| Impact of TFA counterion on Urotensin II (114-124) activity | |

| Preventing aggregation of Urotensin II (114-124) peptide | |

| Optimizing concentration of Urotensin II (114-124) for in vivo studies | |

| Biphasic response to Urotensin II (114-124) in vivo | |

| Storage and handling of lyophilized Urotensin II (114-124) TFA | |

| Validation & Comparative | Validating biological activity of synthetic Urotensin II (114-124) |

| Urotensin II (114-124) TFA vs. Endothelin-1 vasoconstrictor potency | |

| Comparing Urotensin II (114-124) and Angiotensin II signaling | |

| Urotensin II (114-124) receptor antagonists for in vitro studies | |

| Biological activity of Urotensin II (114-124) analogs | |

| Cross-reactivity of Urotensin II (114-124) with other GPCRs | |

| Palosuran as an antagonist for Urotensin II (114-124) experiments | |

| Urantide to block Urotensin II (114-124) effects in vivo | |

| Functional comparison of human vs. other species' Urotensin II | |

| Mass spectrometry analysis for Urotensin II (114-124) peptide validation |

The Intricate Dance of Structure and Activity: A Technical Guide to Cyclosomatostatin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin, a naturally occurring cyclic peptide hormone, plays a crucial role in regulating a wide array of physiological processes by interacting with its five G protein-coupled receptors (SSTR1-5). Its therapeutic potential is, however, hampered by a short biological half-life. This has spurred the development of synthetic, cyclic analogs of somatostatin, collectively known as cyclosomatostatins, with improved stability and receptor selectivity. Understanding the structure-activity relationship (SAR) of these analogs is paramount for the rational design of novel therapeutics with tailored pharmacological profiles for conditions such as neuroendocrine tumors, acromegaly, and Cushing's disease. This technical guide provides an in-depth exploration of the SAR of cyclosomatostatin, focusing on key structural modifications that dictate biological activity, receptor selectivity, and signaling outcomes.

Core Principles of this compound Structure-Activity Relationship

The biological activity of this compound analogs is exquisitely sensitive to their three-dimensional conformation, which is dictated by the primary amino acid sequence and the nature of the cyclic backbone. A key conformational feature essential for high-affinity binding to most somatostatin receptors is a βII'-turn, typically involving the D-Trp-Lys motif. Modifications to the peptide backbone, the amino acid side chains, and the overall ring size can profoundly influence receptor binding affinity and selectivity.

Quantitative Analysis of this compound Analogs

The following tables summarize the binding affinities (IC50 and Ki) and functional activities (EC50) of representative this compound analogs for the five human somatostatin receptor subtypes. This data provides a quantitative framework for understanding the impact of specific structural modifications.

Table 1: Binding Affinity (IC50, nM) of this compound Analogs for Human Somatostatin Receptors

| Analog | sst1 | sst2 | sst3 | sst4 | sst5 | Key Structural Features | Reference(s) |

| Somatostatin-14 | 1.5 | 0.6 | 1.2 | 1.8 | 0.9 | Natural ligand | [1] |

| Octreotide | 290 - 1140 | 0.4 - 2.1 | 4.4 - 34.5 | > 1000 | 5.6 - 32 | Hexapeptide, sst2 preference | |

| Lanreotide | >1000 | 1.1 | 13 | >1000 | 8.3 | Octapeptide, sst2 and sst5 affinity | |

| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.16 | Hexapeptide, multi-receptor affinity | [1][2] |

| L-363,301 | ~1000 | 2.3 | 40 | >1000 | 25 | Cyclic hexapeptide prototype | |

| CH 275 | 30.9 | >10000 | 345 | >1000 | >10000 | sst1 selective agonist | [3] |

Table 2: Inhibitory Constant (Ki, nM) of this compound Analogs

| Analog | sst1 | sst2 | sst3 | sst4 | sst5 | Reference(s) |

| Octreotide | 1140 | 0.6 | 34.5 | >1000 | 32 | |

| Pasireotide (SOM230) | 8.2 | 9.0 | 9.1 | <7.0 | 9.9 | [1] |

| CH 275 | 52 | >1000 | 345 | >1000 | >1000 | [3] |

Table 3: Functional Potency (EC50, nM) of this compound Analogs

| Analog | Receptor | Assay | EC50 (nM) | Reference(s) |

| Octreotide | sst2 | GH Release Inhibition | 0.32 | [4] |

| Pasireotide (SOM230) | sst2 | GH Release Inhibition | 0.4 | |

| Pasireotide (SOM230) | sst5 | Prolactin Release Inhibition | 0.2 | |

| BIM-23027 | sst2 | Dopamine Release Stimulation | 0.32 | [5] |

Key Experimental Protocols

The determination of the structure-activity relationship of this compound analogs relies on a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for two of the most critical experiments.

Radioligand Binding Assay

This assay measures the affinity of a this compound analog for a specific somatostatin receptor subtype.

1. Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human somatostatin receptor of interest (e.g., sst1, sst2, sst3, sst4, or sst5).

-

Radioligand: A high-affinity radiolabeled somatostatin analog, typically [¹²⁵I-Tyr¹¹]Somatostatin-14 or a subtype-selective radioligand.

-

Binding Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin, bacitracin).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl, ice-cold.

-

Test Compounds: this compound analogs dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

-

Instrumentation: 96-well microplates, cell harvester, and a liquid scintillation counter.

2. Procedure:

-

Cell Culture: Culture the transfected CHO-K1 cells to near confluency in appropriate growth medium.

-

Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well microplate, add in triplicate:

-

A fixed concentration of radioligand.

-

Increasing concentrations of the unlabeled test compound (for competition assays) or buffer alone (for total binding).

-

A high concentration of unlabeled somatostatin-14 to determine non-specific binding.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Growth Hormone (GH) Release Assay

This functional assay assesses the ability of this compound analogs to inhibit the release of growth hormone from pituitary cells.

1. Materials:

-

Primary Pituitary Cells: Anterior pituitary glands from rats are enzymatically dispersed to obtain a single-cell suspension.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2.5% horse serum, and antibiotics (penicillin/streptomycin).

-

Stimulating Agent: Growth hormone-releasing hormone (GHRH) or forskolin to stimulate GH release.

-

Test Compounds: this compound analogs dissolved and serially diluted in culture medium.

-

GH ELISA Kit: An enzyme-linked immunosorbent assay kit for the quantification of rat growth hormone.

-

Instrumentation: 24-well cell culture plates, CO₂ incubator, and a microplate reader.

2. Procedure:

-

Cell Plating: Plate the dispersed rat anterior pituitary cells in 24-well plates and culture for 2-3 days to allow for attachment and recovery.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours.

-

Treatment: Replace the medium with fresh serum-free medium containing:

-

Vehicle control.

-

Stimulating agent (GHRH or forskolin) alone.

-

Stimulating agent plus increasing concentrations of the test this compound analog.

-

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Sample Collection: Collect the culture supernatant from each well.

-

GH Quantification: Measure the concentration of GH in the collected supernatants using a specific ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

-

Generate a standard curve for GH concentration.

-

Calculate the percentage of GH release inhibition for each concentration of the test compound relative to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the analog that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways activated by this compound analogs and a typical workflow for SAR studies.

Caption: SSTR2 Signaling Pathway activated by a this compound analog.

Caption: SSTR5 Signaling Pathway activated by a this compound analog.

Caption: SSTR1 Signaling Pathway leading to antiproliferation.

Caption: A logical workflow for structure-activity relationship studies of this compound analogs.

Conclusion and Future Directions

The study of the structure-activity relationship of this compound has been instrumental in the development of clinically successful drugs like octreotide, lanreotide, and pasireotide. The core principles of maintaining a bioactive conformation, particularly the βII'-turn, while modulating receptor selectivity through side-chain and backbone modifications, continue to guide the field. Future research will likely focus on the development of analogs with even greater receptor subtype selectivity, biased agonism to fine-tune signaling outcomes, and improved pharmacokinetic profiles for enhanced therapeutic efficacy and reduced side effects. The integration of computational modeling with traditional synthetic and pharmacological approaches will undoubtedly accelerate the discovery of the next generation of this compound-based therapeutics.

References

- 1. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Somatostatin Receptor Agonist, Gene | MedChemExpress [medchemexpress.eu]

Cyclosomatostatin's Antagonistic Dance with Growth Hormone Release: A Technical Guide

For Immediate Release

A deep dive into the molecular interactions and physiological ramifications of cyclosomatostatin on growth hormone secretion, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. By elucidating the mechanisms of somatostatin receptor antagonism, this document aims to facilitate further research and therapeutic innovation in the field of endocrinology.

This whitepaper provides a comprehensive overview of the effects of this compound, a non-selective somatostatin receptor antagonist, on the release of growth hormone (GH). Through a meticulous review of existing literature, this guide presents quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Unveiling the Antagonist: this compound's Role in Growth Hormone Regulation

This compound is a synthetic cyclic peptide that acts as a non-selective antagonist at somatostatin receptors (SSTRs).[1] In the intricate regulation of the endocrine system, somatostatin serves as a primary inhibitor of growth hormone secretion from the anterior pituitary gland.[2] this compound, by blocking the action of endogenous somatostatin, is a critical tool for investigating the physiological roles of somatostatin and for potentially modulating GH release in various pathological conditions.[1] While it is predominantly known as an antagonist, some studies have reported agonist-like activity in specific cell lines, such as human neuroblastoma SH-SY5Y cells.[1]

Quantitative Effects on Growth Hormone Release

The primary function of this compound in the context of pituitary function is to counteract the inhibitory influence of somatostatin on growth hormone secretion. While direct dose-response data for this compound on GH release in mammalian systems is not extensively detailed in publicly available literature, its mechanism of action is inferred from its ability to block somatostatin-induced effects.

In a study on tilapia, a somatostatin antagonist, this compound, demonstrated an EC50 value ranging from 0.1 to 188 nM in its effect on the cAMP/PKA pathway, a key signaling cascade in hormone release.[3] This suggests that this compound can effectively counteract the inhibitory signaling of somatostatin at nanomolar concentrations.

| Compound | Receptor Target | Effect on cAMP/PKA Pathway | EC50 / IC50 | Model System | Reference |

| This compound | Non-selective SSTR Antagonist | Increase (antagonizes inhibition) | EC50: 0.1 - 188 nM | Tilapia | [3] |

| Somatostatin | SSTR Agonist | Decrease | - | Various | [4][5] |

| Octreotide (agonist) | Primarily SSTR2 | Decrease | IC50: 0.8 - 60 nM | Tilapia | [3] |

Table 1: Comparative Effects of Somatostatin Analogs on the cAMP/PKA Pathway. This table summarizes the effects and potency of this compound and other somatostatin analogs on the cyclic AMP/protein kinase A signaling pathway, a crucial regulator of hormone secretion.

The Intracellular Ballet: Signaling Pathways of Somatostatin and its Antagonist

Somatostatin exerts its inhibitory control over growth hormone release through a well-defined signaling cascade initiated by its binding to G protein-coupled somatostatin receptors (SSTRs), predominantly subtypes SSTR2 and SSTR5, on pituitary somatotrophs. This binding activates an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase.[1][6] The reduction in adenylyl cyclase activity leads to decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5] Consequently, the activity of protein kinase A (PKA) is diminished, leading to a cascade of events that culminates in the inhibition of GH secretion.

This compound, as a competitive antagonist, is hypothesized to bind to the same SSTRs as somatostatin but without activating the downstream inhibitory cascade. By occupying the receptor binding site, it prevents somatostatin from exerting its inhibitory effect, thereby disinhibiting the adenylyl cyclase/cAMP/PKA pathway and allowing for GH release to proceed, particularly in response to stimulatory signals from Growth Hormone-Releasing Hormone (GHRH).

Figure 1: Somatostatin and this compound Signaling. This diagram illustrates the antagonistic action of this compound on the somatostatin signaling pathway in pituitary somatotrophs, leading to the disinhibition of growth hormone release.

Methodologies for a Deeper Understanding

To further investigate the effects of this compound on growth hormone release, a combination of in vitro and in vivo experimental models is essential.

In Vitro Studies: Primary Pituitary Cell Cultures and Perifusion Systems

Objective: To quantify the dose-dependent effect of this compound on basal and GHRH-stimulated GH release and to elucidate its mechanism of action at the cellular level.

Experimental Protocol:

-

Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period. Subsequently, they are co-incubated with a fixed concentration of somatostatin and, in stimulated conditions, with GHRH.

-

GH Measurement: The concentration of GH in the culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay to assess the effect of this compound on the adenylyl cyclase pathway.

-

Perifusion System: For a more dynamic assessment, a perifusion system can be employed. This allows for the continuous flow of media over the pituitary cells and the precise timing of the introduction and withdrawal of secretagogues and antagonists. This method is particularly useful for studying the pulsatile nature of GH release.[7][8][9]

Figure 2: In Vitro Experimental Workflow. A flowchart detailing the key steps in an in vitro experiment to assess the effects of this compound on growth hormone release from primary pituitary cells.

In Vivo Studies: Animal Models

Objective: To evaluate the effect of this compound on circulating GH levels in a physiological context.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Cannulation: To allow for repeated blood sampling without stressing the animal, a chronic indwelling cannula is surgically implanted into the jugular vein.

-

Administration: this compound is administered intravenously or subcutaneously. To study its antagonistic effects, it can be co-administered with somatostatin or administered prior to a GHRH challenge.

-

Blood Sampling: Blood samples are collected at regular intervals before and after drug administration.

-

Hormone Analysis: Plasma GH concentrations are determined by a specific radioimmunoassay (RIA) or ELISA.

Figure 3: In Vivo Experimental Workflow. A flowchart outlining the key steps in an in vivo experiment to determine the effects of this compound on circulating growth hormone levels in a rat model.

Future Directions and Conclusion

This compound remains an invaluable pharmacological tool for dissecting the complex regulatory networks governing growth hormone secretion. Further research is warranted to fully characterize its dose-dependent effects in various mammalian models and to explore its therapeutic potential in disorders of GH dysregulation. A deeper understanding of the binding kinetics and selectivity of this compound for different SSTR subtypes will be crucial for the development of more targeted and effective therapeutic agents. This technical guide provides a solid foundation for researchers to build upon in their quest to unravel the full spectrum of this compound's effects on growth hormone release.

References

- 1. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. Somatostatin dramatically stimulates growth hormone release from primate somatotrophs acting at low doses via somatostatin receptor 5 and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Forskolin stimulates adenylate cyclase activity, cyclic AMP accumulation, and adrenocorticotropin secretion from mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine and somatostatin inhibit forskolin-stimulated prolactin and growth hormone secretion but not stimulated cyclic AMP levels in sheep anterior pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crinetics.com [crinetics.com]

- 7. Release of growth hormone, prolactin and somatostatin during perifusion of anterior pituitary and preoptic-medial basal hypothalamus from male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perifusion of rat pituitaries: requirements for optimal GnRH-stimulated LH release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signal transduction systems in growth hormone-releasing hormone and somatostatin release from perifused rat hypothalamic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosomatostatin: A Technical Guide to its In Vivo and In Vitro Dichotomy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosomatostatin, a synthetic cyclic octapeptide analog of somatostatin, has carved a niche in physiological and pharmacological research as a non-selective somatostatin receptor (SSTR) antagonist.[1][2][3] Its ability to block the myriad effects of endogenous somatostatin—a key regulator of endocrine and nervous system functions—has made it an invaluable tool for elucidating complex biological pathways. However, the narrative of this compound is not one of simple antagonism. Intriguing evidence points to a paradoxical agonist activity in specific cellular contexts, revealing a functional duality that warrants in-depth exploration. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to empower researchers in their scientific pursuits.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₇N₇O₆ | [2] |

| Molecular Weight | 779.98 g/mol | [2] |

| Primary Activity | Non-selective somatostatin receptor (SSTR) antagonist | [1][3] |

| Secondary Activity | Reported agonist activity in specific cell lines (e.g., SH-SY5Y) | [3] |

In Vitro Effects: A Tale of Antagonism and Agonism

The in vitro profile of this compound is predominantly characterized by its ability to competitively inhibit the binding of somatostatin to its five receptor subtypes (SSTR1-5). This antagonism effectively reverses the canonical downstream signaling of somatostatin, which includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4]

However, a fascinating deviation from this antagonistic role has been observed. In the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as an agonist, defying its classical pharmacological profile.[3] This suggests a receptor- and cell-type-specific mode of action that is crucial for researchers to consider when designing and interpreting experimental outcomes.

Quantitative Data: Receptor Binding Affinities

A comprehensive analysis of this compound's binding affinity across all five human somatostatin receptor subtypes is essential for understanding its non-selective antagonistic profile. The following table summarizes the available quantitative data.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| SSTR1 | Data not available in searched literature |

| SSTR2 | Data not available in searched literature |

| SSTR3 | Data not available in searched literature |

| SSTR4 | Data not available in searched literature |

| SSTR5 | Data not available in searched literature |

Note: Despite extensive literature searches, specific Ki or IC50 values for this compound at each of the five human SSTR subtypes were not found in the available resources. Researchers are encouraged to perform competitive binding assays to determine these values in their experimental systems.

Experimental Protocols

This protocol provides a framework for determining the binding affinity (Ki) of this compound for each SSTR subtype.

Materials:

-

Membrane preparations from cells stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and cocktail.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled somatostatin analog, and varying concentrations of unlabeled this compound.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted to measure both the antagonistic and potential agonistic effects of this compound on cAMP levels.

Materials:

-

Cells expressing the SSTR of interest (e.g., CHO-K1 cells stably expressing a single SSTR subtype or SH-SY5Y cells).

-

Forskolin (an adenylyl cyclase activator).

-

Somatostatin-14.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of somatostatin-14 in the presence of forskolin.

-

Incubate for the recommended time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Determine the ability of this compound to inhibit the somatostatin-induced decrease in forskolin-stimulated cAMP levels.

Procedure (Agonist Mode):

-

Incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels.

-

Determine if this compound alone can modulate basal cAMP levels.

Signaling Pathway Diagram

Figure 1. Dual signaling roles of this compound.

In Vivo Effects: From Hormone Regulation to Neuromodulation

The systemic administration of this compound in animal models has provided valuable insights into the physiological roles of endogenous somatostatin. By blocking SSTRs, this compound has been shown to influence a wide array of processes.

Key In Vivo Effects of this compound:

-

Endocrine System: Blocks the inhibitory effect of somatostatin on the release of growth hormone, insulin, and glucagon.[3]

-

Gastrointestinal System: Antagonizes the somatostatin-mediated inhibition of gastric emptying.[3]

-

Central Nervous System: In aged rats, intracerebroventricular administration of this compound induces catalepsy, a state of motor immobility, suggesting a role for somatostatin in motor control.[1][2]

Quantitative Data: In Vivo Studies

| Experimental Model | Parameter Measured | Effect of this compound | Dose/Concentration | Reference |

| Aged Wistar Rats | Catalepsy (Immobility Time) | Induction of catalepsy | 10 µg (intracerebroventricular) | [1][5] |

| Tilapia | Plasma FSH and LH levels | Increase | 100 µg/kg BW (ip injection) | [4] |

| Tilapia | cAMP/PKA pathway | Activation (agonist effect) | EC50 = 0.1 - 188 nM | [4] |

Experimental Protocols

This protocol details the induction and assessment of catalepsy in aged rats following intracerebroventricular administration of this compound.[1][2]

Animals:

-

Aged male Wistar rats (e.g., 18-20 months old).[2]

Materials:

-

This compound solution (e.g., dissolved in sterile saline).

-

Stereotaxic apparatus for intracerebroventricular (ICV) injection.

-

Catalepsy bar (a horizontal wooden or metal bar raised a few centimeters from a flat surface).

Procedure:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Perform a craniotomy to expose the skull over the target lateral ventricle.

-

Slowly inject this compound (e.g., 10 µg in a small volume) into the lateral ventricle.

-

Allow the animals to recover from anesthesia.

-

At specified time points post-injection (e.g., 30, 60, 90, 120 minutes), assess for catalepsy using the bar test.

-

Gently place the rat’s forepaws on the bar.

-

Measure the time it takes for the rat to remove both paws from the bar (descent latency). An increased latency compared to control animals indicates catalepsy.

Experimental Workflow Diagram

Figure 2. Workflow for the in vivo rat catalepsy experiment.

Comparison of In Vivo vs. In Vitro Effects

The divergent effects of this compound observed in whole-organism systems versus isolated cellular environments underscore the complexity of somatostatin receptor pharmacology.

| Feature | In Vitro | In Vivo |

| Primary Action | SSTR Antagonism | SSTR Antagonism |

| Secondary Action | Agonism in specific cell lines (e.g., SH-SY5Y) | Complex physiological outcomes due to systemic receptor blockade |

| Key Effects | - Blockade of somatostatin-induced inhibition of cAMP- Potential direct modulation of cell signaling (agonist effect) | - Increased hormone secretion (GH, insulin, glucagon)- Altered gastrointestinal motility- Neuromodulatory effects (e.g., catalepsy) |

| Considerations | - Cell-type specific effects- Receptor subtype expression profile | - Pharmacokinetics and pharmacodynamics- Off-target effects- Homeostatic feedback mechanisms |

Conclusion

This compound remains a powerful pharmacological tool for dissecting the multifaceted roles of the somatostatin system. Its predominant function as a non-selective SSTR antagonist is well-established, providing a reliable means to block somatostatin's inhibitory actions both in vitro and in vivo. However, the documented instances of agonist activity highlight the nuanced and context-dependent nature of its interaction with SSTRs. For researchers and drug development professionals, a thorough understanding of this dual functionality is paramount. Careful consideration of the experimental system, including the specific cell type or animal model and the expression profile of SSTR subtypes, is crucial for the accurate interpretation of data and the successful application of this compound in advancing our knowledge of physiology and disease. Future research should focus on elucidating the precise molecular determinants that govern its switch from an antagonist to an agonist, a discovery that could open new avenues for therapeutic intervention.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclosomatostatin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Cyclosomatostatin, a non-selective somatostatin receptor antagonist. It covers its mechanism of action, downstream signaling effects, and its notable off-target activities. This document is intended to serve as a technical resource, offering insights into the experimental methodologies used to characterize this compound and its effects on cellular pathways.

Introduction to this compound

This compound is a synthetic cyclic peptide that acts as a non-selective antagonist for somatostatin receptors (SSTRs).[1][2] It is widely used as a research tool to block the endogenous effects of somatostatin, thereby enabling the study of the physiological roles of somatostatin signaling.[1][2] Notably, this compound has been observed to inhibit somatostatin receptor type 1 (SSTR1) signaling, which can lead to a reduction in cell proliferation in certain cancer models, such as colorectal cancer.[3] An important characteristic of this compound is its significant antagonist activity at mu-opioid receptors, an off-target effect that should be considered in experimental design.[4][5] There is also evidence of it acting as an agonist in SH-SY5Y neuroblastoma cells.[1]

Quantitative Data

Table 1: Pharmacological Profile of this compound and Related Analogs

| Receptor Target | Ligand | Parameter | Value | Notes |

| Somatostatin Receptors (General) | This compound | Activity | Non-selective antagonist | Commonly used to block SSTR signaling. |

| SSTR1 | This compound | Functional Effect | Inhibition of signaling | Leads to decreased cell proliferation in colorectal cancer cells.[3] |

| Mu-opioid Receptor | CTP (a this compound analog) | pA2 | 7.7 - 7.9 | Indicates potent antagonist activity.[5] |

| Delta-opioid Receptor | This compound / CTP | Activity | No significant effect | [4][5] |

| Kappa-opioid Receptor | This compound / CTP | Activity | No significant effect | [4][5] |

Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. As an antagonist, this compound blocks the activation of these pathways by somatostatin.

Inhibition of the Adenylyl Cyclase/cAMP Pathway

The canonical signaling pathway initiated by somatostatin binding to its receptors is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] this compound, by blocking the receptor, prevents this inhibition, thus maintaining or increasing cAMP levels in the presence of somatostatin.

Inhibition of the cAMP pathway by this compound.

Modulation of the MAPK/ERK Pathway

Somatostatin receptors can also influence the Mitogen-Activated Protein Kinase (MAPK) cascade, often leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[8] This pathway's activation by somatostatin can, paradoxically, contribute to anti-proliferative effects. This compound would block these somatostatin-induced changes in ERK phosphorylation.

Modulation of the MAPK/ERK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These are adapted from general protocols and should be optimized for specific cell lines and experimental conditions.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific somatostatin receptor subtype.

Workflow:

Workflow for competitive radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human somatostatin receptor subtype (e.g., SSTR1, SSTR2, etc.).

-

Harvest cells and prepare cell membranes by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[9]

-

Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.[9]

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of radiolabeled somatostatin (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) to each well.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate with gentle agitation to allow the binding to reach equilibrium.[9][10]

-

-

Separation and Quantification:

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.[10]

-

cAMP Functional Assay

This protocol measures the ability of this compound to antagonize the somatostatin-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture:

-

Assay Procedure:

-

Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[13][14]

-

Add increasing concentrations of this compound to the wells and pre-incubate.

-

Add a fixed concentration of a cAMP-stimulating agent (e.g., forskolin) and a fixed concentration of somatostatin-14 to all wells (except for controls).[7][12]

-

Incubate to allow for changes in intracellular cAMP levels.

-

-

cAMP Detection:

-

Data Analysis:

-

Plot the cAMP levels against the concentration of this compound.

-

Determine the IC50 value for this compound's antagonism of the somatostatin effect.

-

MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on somatostatin-induced ERK phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells expressing an SSTR subtype) in 6-well plates.

-

Serum-starve the cells to reduce basal ERK phosphorylation.[16][17]

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of somatostatin-14 for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[16][18]

-

Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[17][19]

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[16][18]

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[16][19]

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against the this compound concentration to determine its inhibitory effect.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of somatostatin signaling. Its non-selective antagonist activity at SSTRs allows for the broad inhibition of somatostatin's effects. However, researchers must be cognizant of its significant off-target antagonist activity at mu-opioid receptors and its potential agonist activity in certain cell types. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other similar compounds, enabling a deeper understanding of their complex pharmacology and downstream cellular effects.

References

- 1. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyclic somatostatin analogues as potent antagonists at mu-, but not delta- and kappa-opioid receptors mediating presynaptic inhibition of neurotransmitter release in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist activity of the cyclic somatostatin analogue CTP at mu- but not delta- and kappa-opioid receptors involved in presynaptic inhibition of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of novel somatostatin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Somatostatin inhibits colon cancer cell growth through cyclooxygenase-2 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Assay: Agonist activity at human SSTR2 expressed in CHO-K1 cells assessed as inhibition of forskolin-induced cAMP accumulation measured after 30 mins... - ChEMBL [ebi.ac.uk]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclosomatostatin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosomatostatin is a synthetic cyclic peptide analog of somatostatin. It is widely regarded in scientific literature as a non-selective antagonist for the five known somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in regulating a wide array of physiological processes, including hormone secretion, neurotransmission, and cell proliferation.[2][3] Their dysregulation is implicated in various pathologies, most notably in neuroendocrine tumors, making them significant targets for therapeutic intervention.[4][5]

While this compound is a valuable research tool for elucidating the physiological roles of somatostatin systems, it is important to note that some studies have reported agonist-like activity in specific cellular contexts, such as in human neuroblastoma SH-SY5Y cells and opioid-like agonist effects in gastrointestinal preparations.[6] This highlights the complexity of its pharmacological profile.

This technical guide provides a comprehensive overview of the binding affinity and selectivity of ligands at somatostatin receptors, with a focus on the methodologies used for their characterization. Due to the limited availability of comprehensive public data on the specific binding affinities (Ki or IC50 values) of this compound for each of the five SSTR subtypes, this guide will also present data for other well-characterized somatostatin receptor ligands to illustrate the principles of affinity and selectivity.

Data Presentation: Somatostatin Receptor Ligand Binding Affinities

A critical aspect of characterizing a ligand like this compound is to determine its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for each of the five SSTR subtypes. This allows for a quantitative assessment of its potency and selectivity.

Table 1: Binding Affinities (Ki, nM) of Somatostatin-14 for Human SSTR Subtypes

| Receptor Subtype | Ki (nM) |

| SSTR1 | ~1-5 |

| SSTR2 | ~0.1-1 |

| SSTR3 | ~1-5 |

| SSTR4 | ~5-10 |

| SSTR5 | ~0.5-2 |

Note: The Ki values are approximate and can vary depending on the experimental conditions.

Table 2: Binding Affinities (pIC50) of CYN 154806 for Human SSTR Subtypes

| Receptor Subtype | pIC50 |

| SSTR1 | 5.41 |

| SSTR2 | 8.58 |

| SSTR3 | 6.07 |

| SSTR4 | 5.76 |

| SSTR5 | 6.48 |

Data for CYN 154806 is presented as pIC50 (-logIC50). A higher pIC50 value indicates a higher binding affinity.[7]

Experimental Protocols

The characterization of a ligand's interaction with its receptor involves a series of well-defined experimental protocols. These can be broadly categorized into binding assays, which measure the physical interaction between the ligand and the receptor, and functional assays, which assess the biological response triggered by this interaction.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and density of receptors.[8] They typically involve the use of a radiolabeled ligand that binds to the receptor of interest.

a) Membrane Preparation

-

Cell Culture and Harvesting: Cells expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells stably transfected with the human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5 gene) are cultured to confluency. The cells are then washed with phosphate-buffered saline (PBS) and harvested by scraping.

-

Homogenization: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh lysis buffer and centrifuged again. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The membrane preparations can be stored at -80°C until use.[9]

b) Competitive Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation (a source of the SSTR subtype), a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-Somatostatin-14), and varying concentrations of the unlabeled competitor ligand (e.g., this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-